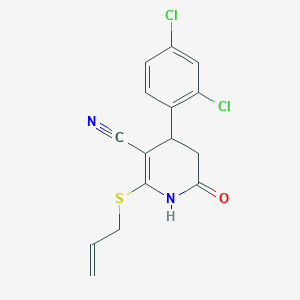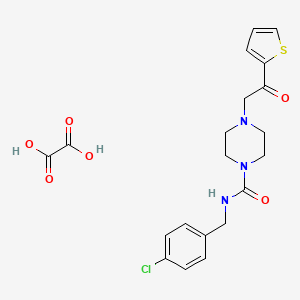
Ethyl 5-(2-cyclopropylacetamido)-3-methylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiophene ring, followed by functionalization with the ester, cyclopropyl, and acetamido groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring and the cyclopropyl group would contribute to the overall shape of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would be influenced by its functional groups. For example, the ester group could undergo hydrolysis or reduction, while the thiophene ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity .Wissenschaftliche Forschungsanwendungen
Fluorescence Properties
- Synthesis and Fluorescence Property : Compounds similar to Ethyl 5-(2-cyclopropylacetamido)-3-methylthiophene-2-carboxylate have been synthesized and their fluorescence properties explored, suggesting applications in materials science, particularly in developing fluorescent markers or sensors (Guo Pusheng, 2009).
Crystal Structure Analysis
- Crystal Structure and Synthesis : Research on thiophene derivatives including crystal structure analysis provides a basis for understanding the molecular configuration, which is crucial for the design of drugs and materials with specific properties (Liang Xiao-lon, 2015).
Synthetic Methods
- Practical Preparation : Studies have developed safe and efficient processes for preparing thiophene derivatives, highlighting their potential in large-scale synthetic applications in pharmaceuticals and organic electronics (M. Kogami, N. Watanabe, 2011).
Phase Transfer Catalysis
- Synthesis via Phase Transfer Catalysis : Utilizing eco-friendly techniques for synthesizing thiophene derivatives points to their application in green chemistry and the production of environmentally sustainable materials (R. D. Shah, 2011).
Biological Evaluation
- Bromophenol Derivatives : Research into bromophenol derivatives with cyclopropyl moiety, which is structurally related, reveals their potential as inhibitors for certain enzymes, suggesting applications in developing therapeutic agents for various diseases (M. Boztaş et al., 2019).
Cyclization Reactions
- Oxidative Radical Cyclization : The study of cyclization reactions of acetamide derivatives to produce complex molecular structures indicates potential pathways for synthesizing novel organic compounds with potential pharmaceutical applications (Shiho Chikaoka et al., 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-[(2-cyclopropylacetyl)amino]-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-3-17-13(16)12-8(2)6-11(18-12)14-10(15)7-9-4-5-9/h6,9H,3-5,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLAKKXQHRMCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)CC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine](/img/structure/B2690251.png)


![3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2690256.png)


![3-Benzyl-8-((1,2-dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2690265.png)

![2-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-4-fluoro-N-methylbenzamide](/img/structure/B2690268.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2690269.png)
![2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2690270.png)

![4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2690273.png)